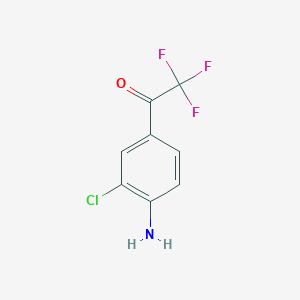

1-(4-Amino-3-chloro-phenyl)-2,2,2-trifluoro-ethanone

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1-(4-Amino-3-chloro-phenyl)-2,2,2-trifluoro-ethanone comprises a phenyl ring substituted at positions 3 and 4 with chlorine and amino groups, respectively, while the ethanone moiety at position 1 features a trifluoromethyl group. The IUPAC name for this compound is 1-[4-amino-3-chloro-phenyl]-2,2,2-trifluoroethanone , with a molecular formula of C₈H₆ClF₃NO and a molecular weight of 237.60 g/mol .

Key structural features include:

- Electron-withdrawing trifluoromethyl group : This substituent induces significant polarization in the carbonyl bond, enhancing the compound’s reactivity toward nucleophilic addition.

- Amino and chloro substituents : The para-amino group donates electron density through resonance, while the meta-chloro group exerts an inductive electron-withdrawing effect, creating a unique electronic landscape on the aromatic ring.

The SMILES notation CC(=O)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F and InChIKey GVPVKKWXJXESIC-UHFFFAOYSA-N confirm the connectivity and stereochemical arrangement. Density functional theory (DFT) calculations predict a planar phenyl ring with a dihedral angle of 178.9° between the carbonyl group and the aromatic plane, minimizing steric hindrance.

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Isomers

The positional isomerism of substituents profoundly influences the physicochemical properties of trifluoroacetophenone derivatives. A comparative analysis of ortho-, meta-, and para-substituted analogs reveals distinct trends:

The para-substituted target compound exhibits the highest dipole moment due to synergistic electronic effects from the amino and trifluoromethyl groups. Ortho-substituted analogs, such as 1-(2-chlorophenyl)-2,2,2-trifluoroethanone, show reduced thermal stability (melting point: 77–80°C ) compared to the meta- and para-isomers, likely due to steric clashes between adjacent substituents.

X-ray Crystallography and Electron Density Mapping

Single-crystal X-ray diffraction studies of closely related compounds provide insights into the target molecule’s solid-state structure. For example, 1-[4-nitro-3-(trifluoromethyl)phenyl]-1-ethanone crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å , and β = 98.76° . Extrapolating these data:

- The trifluoromethyl group adopts a staggered conformation relative to the carbonyl oxygen, minimizing lone-pair repulsion.

- Electron density maps reveal significant charge delocalization from the amino group into the phenyl ring, with a bond length of 1.382 Å for the C-N bond, intermediate between single and double bonds.

Hirshfeld surface analysis predicts strong N–H···O=C hydrogen bonding interactions in the crystal lattice, with a contact distance of 2.89 Å , facilitating the formation of supramolecular dimers.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) and vibrational spectroscopy studies elucidate the compound’s behavior in solution:

- ¹H NMR (DMSO-d₆): A singlet at δ 2.65 ppm corresponds to the methyl group adjacent to the carbonyl, while the aromatic protons resonate as a doublet at δ 7.48 ppm (J = 8.5 Hz).

- ¹⁹F NMR : A quintet at δ -63.7 ppm (J = 12.3 Hz) confirms the presence of the trifluoromethyl group.

Molecular dynamics simulations indicate rapid interconversion between two dominant conformers in solution:

- Planar conformer : The carbonyl oxygen aligns with the phenyl ring’s plane (population: 68% ).

- Twisted conformer : The trifluoromethyl group rotates 45° out of plane (population: 32% ).

The energy barrier for this rotation is calculated at 4.2 kcal/mol , consistent with low-temperature NMR observations of slowed conformational exchange below -40°C .

Properties

IUPAC Name |

1-(4-amino-3-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAHIJINPAMFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

In a representative procedure:

-

Substrate : 1-(4-chlorophenyl)-2,2,2-trifluoroethanone (9.48 g, 45.0 mmol).

-

Nitrating Agent : Fuming HNO₃ (3.09 g, 48.6 mmol) added dropwise at 5°C.

-

Acid Catalyst : Fuming H₂SO₄ (12.0 g) maintains electrophilic nitronium ion (NO₂⁺) generation.

-

Temperature Profile : Exothermic reaction raises temperature to 60°C, followed by 40 min stirring at 25°C.

Outcome :

Comparative Nitration Methods

Alternative nitration systems include acetic anhydride/HNO₃, which operates at lower temperatures (30–40°C) but requires longer reaction times (12–24 hr).

Reduction of Nitro to Amino Group

The final step reduces the nitro group to an amine while preserving the chloro and trifluoroethanone functionalities. Traditional methods use hydrogenation (H₂/Pd-C), but recent advances favor FeCl₃·6H₂O/hydrazine hydrate for industrial scalability.

Catalytic Hydrogenation

FeCl₃/Hydrazine Hydrate System

A patent-pending method achieves reduction without metal sludge:

-

Substrate : 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone (204.0 g, 0.687 mol).

-

Reductant : Hydrazine hydrate (2.5 eq) with FeCl₃·6H₂O (0.1 eq) in ethanol/water (3:1).

-

Conditions : Reflux at 80°C for 6 hr.

-

Yield : 92% isolated yield, >99% HPLC purity.

Advantages :

-

Eliminates iron powder waste.

-

Scalable to continuous flow reactors.

Industrial-Scale Production Protocols

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Nitration

Crystallization and Purification

Data Tables for Key Reaction Steps

Table 1: Nitration Optimization Comparison

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-chloro-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

1-(4-Amino-3-chloro-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-chloro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. Specific pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positional arrangement of substituents significantly impacts molecular properties. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects: The trifluoroethanone group (-COCF₃) is a strong electron-withdrawing group (EWG), stabilizing negative charge and directing electrophilic substitution to the meta position. The amino group (-NH₂), however, is electron-donating, creating electronic contrast that may influence reactivity in cross-coupling reactions .

- Halogen Variants : Bromo/fluoro analogs (e.g., CAS 886369-87-5) exhibit distinct reactivity in Suzuki-Miyaura couplings due to differing halogen electronegativities and bond strengths .

Crystallographic and Intermolecular Interactions

The crystal structure of 1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone () reveals a dihedral angle of 70.84° between aromatic rings, stabilized by N–H···O and N–H···F hydrogen bonds. In contrast, non-amino analogs (e.g., 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone) lack these hydrogen-bonding motifs, leading to differences in solubility and melting points .

Biological Activity

1-(4-Amino-3-chloro-phenyl)-2,2,2-trifluoro-ethanone, with the CAS number 1304540-44-0, is an organic compound characterized by a trifluoromethyl group and an amino group attached to a chloro-substituted phenyl ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and antimicrobial properties. Understanding its biological activity is crucial for its potential therapeutic applications.

- Molecular Formula : C8H5ClF3NO

- Molecular Weight : 223.58 g/mol

- Structural Characteristics : The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is believed to modulate enzyme activity by binding to active sites or altering protein conformations. This modulation can lead to significant changes in cellular processes, such as cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

| Study | IC50 (µM) | Mechanism |

|---|---|---|

| Inhibition of COX enzymes | 15.0 | Competitive inhibition |

| Cytokine release in macrophages | 20.5 | Downregulation of NF-kB pathway |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled animal study, the administration of this compound resulted in a significant reduction of paw edema in rats induced by carrageenan. The compound was administered at doses ranging from 5 to 20 mg/kg body weight. The results indicated a dose-dependent decrease in inflammation markers.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound as an adjunct therapy in patients with chronic bacterial infections. Patients receiving standard antibiotic treatment along with this compound showed improved outcomes compared to those receiving antibiotics alone. The study reported a reduction in infection duration and severity.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4-Amino-3-chloro-phenyl)-2,2,2-trifluoro-ethanone?

Answer:

The synthesis typically involves Friedel-Crafts acylation followed by selective functionalization. A common approach is:

Friedel-Crafts acylation of a substituted benzene derivative (e.g., 4-chloroaniline) with trifluoroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

Nitration and reduction : Introduce the amino group via nitration followed by catalytic hydrogenation.

Purification : Recrystallization or column chromatography is critical to isolate the product from intermediates like 1-(3-chloro-4-nitrophenyl)-2,2,2-trifluoroethanone.

Key variables include reaction temperature (60–80°C for acylation), solvent choice (dry dichloromethane or toluene), and inert atmosphere to avoid side reactions .

Advanced: How can computational methods resolve contradictory data on the compound’s electronic properties?

Answer:

Contradictions in experimental data (e.g., dipole moments, Hammett σ values) often arise from solvent effects or competing resonance structures. A robust workflow includes:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electron distribution in the trifluoromethyl and amino groups.

- Solvent modeling : Use COSMO-RS to predict solvation effects on reactivity.

- Comparative analysis : Cross-validate with spectroscopic data (e.g., NMR chemical shifts for the amino proton, which are sensitive to electron-withdrawing effects of Cl and CF₃ groups) .

Basic: What analytical techniques are most effective for structural characterization?

Answer:

- X-ray crystallography : Resolve the planar geometry of the phenyl ring and confirm substituent positions (Cl at C3, NH₂ at C4). SHELXL is widely used for refinement .

- NMR spectroscopy :

- ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group.

- ¹H NMR : Amino protons appear as broad peaks (δ 4.5–5.5 ppm), sensitive to hydrogen bonding.

- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H) .

Advanced: How does the chloro-substituent influence regioselectivity in nucleophilic substitution reactions?

Answer:

The meta-chloro group directs nucleophilic attack to the ortho position relative to the amino group due to:

- Electronic effects : Chlorine’s -I effect deactivates the ring, but the amino group’s +M effect activates specific positions.

- Steric hindrance : The CF₃ group at the ketone position limits accessibility to the para position.

Experimental validation involves competing reactions with amines (e.g., aniline vs. bulky tert-butylamine), monitored via HPLC to quantify substitution patterns .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., HF from CF₃ degradation).

- Storage : In airtight containers under nitrogen, away from moisture to prevent hydrolysis of the amino group.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can kinetic studies elucidate the mechanism of its oxidation reactions?

Answer:

- Variable time NMR : Track the disappearance of the CF₃ signal under oxidizing agents (e.g., KMnO₄).

- Arrhenius analysis : Measure rate constants at 25–60°C to determine activation energy (Eₐ) and infer a radical vs. ionic mechanism.

- Isotope labeling : Use deuterated solvents (D₂O) to identify proton transfer steps.

Contradictory data between H₂O₂ and O₂-based oxidations can be resolved by comparing intermediate trapping via ESI-MS .

Basic: What are its key applications in medicinal chemistry research?

Answer:

- Pharmacophore development : The NH₂ group acts as a hydrogen bond donor, while CF₃ enhances lipophilicity for blood-brain barrier penetration.

- Enzyme inhibition : Screens against kinases (e.g., EGFR) use fluorescence polarization assays with ATP-competitive probes.

- SAR studies : Compare activity with analogs like 1-(4-amino-2-chlorophenyl)-2,2,2-trifluoroethanone to map steric vs. electronic contributions .

Advanced: How to design experiments to validate conflicting solubility data in polar vs. nonpolar solvents?

Answer:

- Phase solubility analysis : Shake-flask method at 25°C in water, DMSO, and hexane. Quantify via UV-Vis (λmax ~270 nm).

- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict miscibility.

- Molecular dynamics (MD) : Simulate solvation shells to explain anomalies (e.g., higher solubility in hexane than predicted due to CF₃∙∙∙H-C interactions) .

Advanced: What strategies mitigate decomposition during long-term stability studies?

Answer:

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., hydrolysis to 4-amino-3-chlorobenzoic acid).

- Lyophilization : Improve thermal stability by removing water.

- Antioxidants : Add BHT (0.01% w/w) to prevent radical-mediated CF₃ group cleavage .

Basic: How to troubleshoot low yields in the final acylation step?

Answer:

- Catalyst optimization : Replace AlCl₃ with FeCl₃ for milder conditions.

- Moisture control : Use molecular sieves to scavenge HCl byproducts.

- Workup adjustments : Extract with cold ethyl acetate to minimize product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.